molecular formula C10H9ClN2OS B1608074 3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide CAS No. 355815-78-0

3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide

Cat. No. B1608074
M. Wt: 240.71 g/mol
InChI Key: UGHMCPQAYIDWES-UHFFFAOYSA-N
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Description

3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C10H10ClN2OS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide involves an equimolar mixture of 3-chloro-6-methoxy-benzothiophene-2-carbohydrazide and salicylaldehyde in ethanol. This mixture is refluxed in the presence of a catalytic amount of glacial acetic acid for about 6 hours on a water bath .


Molecular Structure Analysis

The InChI code for 3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide is 1S/C10H10ClN2OS/c1-5-2-3-6-7(4-5)15-9(8(6)11)10(14)13-12/h2-4,15H,12H2,1H3,(H,13,14) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of 3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide is 241.72 . It should be stored at a temperature between 2 and 8 degrees Celsius .

Scientific Research Applications

3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide is a specific compound that falls under the class of heterocyclic compounds known as thiophenes . Thiophenes and their substituted derivatives are very important in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

  • Anti-inflammatory : Thiophenes have been found to have anti-inflammatory properties .
  • Anti-psychotic : Some thiophenes can be used in the treatment of psychotic disorders .
  • Anti-arrhythmic : They can also be used to treat irregular heartbeats .
  • Anti-anxiety : Certain thiophenes have anti-anxiety effects .
  • Anti-fungal : They have been used to treat fungal infections .
  • Anti-cancer : Some thiophenes have been found to inhibit cancer cell growth .
  • Antioxidant : Thiophenes have been found to have antioxidant properties .
  • Estrogen receptor modulating : Certain thiophenes can modulate estrogen receptors .
  • Anti-mitotic : They can also be used to inhibit cell division .
  • Anti-microbial : Thiophenes have been used to treat microbial infections .
  • Kinases inhibiting : Some thiophenes have been found to inhibit kinases .
  • Antioxidant : Thiophenes have been found to have antioxidant properties .
  • Estrogen receptor modulating : Certain thiophenes can modulate estrogen receptors .
  • Anti-mitotic : They can also be used to inhibit cell division .
  • Anti-microbial : Thiophenes have been used to treat microbial infections .
  • Kinases inhibiting : Some thiophenes have been found to inhibit kinases .

properties

IUPAC Name

3-chloro-6-methyl-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-5-2-3-6-7(4-5)15-9(8(6)11)10(14)13-12/h2-4H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHMCPQAYIDWES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373994
Record name 3-chloro-6-methyl-1-benzothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide

CAS RN

355815-78-0
Record name 3-chloro-6-methyl-1-benzothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 355815-78-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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